

Cy3.5 for Single-Molecule Tracking: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy3.5

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Introduction

Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in real-time, providing unprecedented insights into complex biological processes. The choice of fluorescent probe is critical for the success of SMT experiments, with photostability, brightness, and minimal blinking being paramount. **Cy3.5**, a member of the cyanine dye family, has emerged as a valuable fluorophore for these demanding applications. This document provides detailed application notes and protocols for the use of **Cy3.5** in single-molecule tracking experiments, aimed at researchers, scientists, and drug development professionals.

Photophysical Properties of Cy3.5

Cy3.5 exhibits spectral properties that make it well-suited for single-molecule imaging. Its excitation and emission maxima are situated between those of Cy3 and Cy5, offering a distinct spectral window. A summary of its key photophysical properties is presented in the table below.

Property	Value	Reference
Excitation Maximum (λ_{max} , abs)	~581 nm	[1]
Emission Maximum (λ_{max} , em)	~594 nm	[1]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield (Φ)	~0.15	[2]
Mean Photobleaching Time (in vitro, with FRET partner Cy5.5)	9.3 \pm 0.7 min	[3]
Blinking (in vitro, 100ms/frame)	~96% of trajectories show no blinking	[3]

Note: Photophysical properties can be influenced by the local environment, conjugation to biomolecules, and imaging buffer composition.

Applications in Single-Molecule Tracking

Cy3.5 is a versatile dye for SMT and can be used in a variety of biological contexts. Its brightness and relatively high photostability allow for the tracking of single molecules over extended periods, enabling the detailed characterization of their dynamics.

One notable application is in the study of membrane protein dynamics. For instance, the diffusion of receptors, ion channels, and other membrane-associated proteins can be tracked by labeling them with **Cy3.5**. This can reveal information about their mobility, confinement within specific membrane domains, and interactions with other molecules. While direct tracking of signaling pathways with **Cy3.5** is less commonly cited than its use in FRET to study conformational changes, the principles of SMT with **Cy3.5** can be applied to any system where a protein or molecule of interest can be specifically labeled.

Experimental Protocols

I. Labeling of Proteins with Cy3.5 for Single-Molecule Tracking

This protocol describes the labeling of a protein with a single cysteine residue using a maleimide-functionalized **Cy3.5** dye.

Materials:

- Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.5)
- **Cy3.5**-maleimide dye
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Labeling Buffer: Phosphate buffer (50 mM, pH 7.0) with 150 mM NaCl and 1 mM EDTA.

Procedure:

- Protein Preparation:
 - Dissolve the purified protein in labeling buffer to a final concentration of 1-10 mg/mL.
 - If the cysteine residue is oxidized, reduce it by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
- Dye Preparation:
 - Dissolve the **Cy3.5**-maleimide dye in a small amount of DMF or DMSO to create a 10 mM stock solution.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **Cy3.5**-maleimide stock solution to the protein solution. The optimal ratio may need to be determined empirically.

- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
- Removal of Unconjugated Dye:
 - Separate the labeled protein from the free dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
- Determination of Labeling Efficiency:
 - Measure the absorbance of the labeled protein at 280 nm (for the protein) and 581 nm (for **Cy3.5**).
 - Calculate the degree of labeling (DOL) using the following formula: $DOL = (A_{581} / \epsilon_{dye}) / ((A_{280} - (A_{581} * CF)) / \epsilon_{protein})$ where:
 - A_{581} and A_{280} are the absorbances at 581 nm and 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of **Cy3.5** (~150,000 cm⁻¹M⁻¹).
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein.
 - CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

II. Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the general steps for imaging **Cy3.5**-labeled molecules on the surface of a glass coverslip or on the plasma membrane of live cells.

Materials:

- TIRF microscope equipped with a ~561 nm laser for excitation.
- High numerical aperture (NA ≥ 1.45) objective lens.
- EMCCD or sCMOS camera for sensitive detection.

- Imaging Buffer: A buffer compatible with the biological sample (e.g., PBS for in vitro experiments, or cell culture medium for live cells). For enhanced photostability, an oxygen scavenging system can be added.
- Oxygen Scavenging System (optional, but recommended):
 - Glucose oxidase (0.5 mg/mL)
 - Catalase (0.04 mg/mL)
 - β -D-glucose (10 mM)
 - Trolox (1-2 mM) to reduce blinking.[\[4\]](#)[\[5\]](#)

Procedure:

- Sample Preparation:
 - For in vitro tracking, immobilize the **Cy3.5**-labeled molecules on a clean glass coverslip. This can be achieved through various surface chemistry techniques (e.g., biotin-streptavidin interaction).
 - For live-cell imaging, seed the cells on a coverslip and allow them to adhere. If labeling surface proteins, the labeling step can be performed directly on the cells.
- Microscope Setup:
 - Align the TIRF microscope to achieve total internal reflection, ensuring that only a thin layer (~100 nm) of the sample near the coverslip is illuminated. This minimizes background fluorescence.
- Image Acquisition:
 - Excite the **Cy3.5** fluorophores using the 561 nm laser. Use a low laser power to minimize photobleaching (e.g., 0.1-1 kW/cm²).
 - Acquire a time-lapse series of images using the EMCCD or sCMOS camera. The exposure time should be optimized to achieve a good signal-to-noise ratio while capturing

the dynamics of interest (typically 10-100 ms).

- Acquire a sufficient number of frames to track the molecules over a meaningful duration.

Data Analysis Workflow

The analysis of single-molecule tracking data involves several key steps to extract quantitative information about molecular motion.

1. Localization:

- The first step is to precisely determine the position of each fluorescent spot in every frame of the image series. This is typically done by fitting a 2D Gaussian function to the intensity profile of each spot.[\[6\]](#)

2. Tracking:

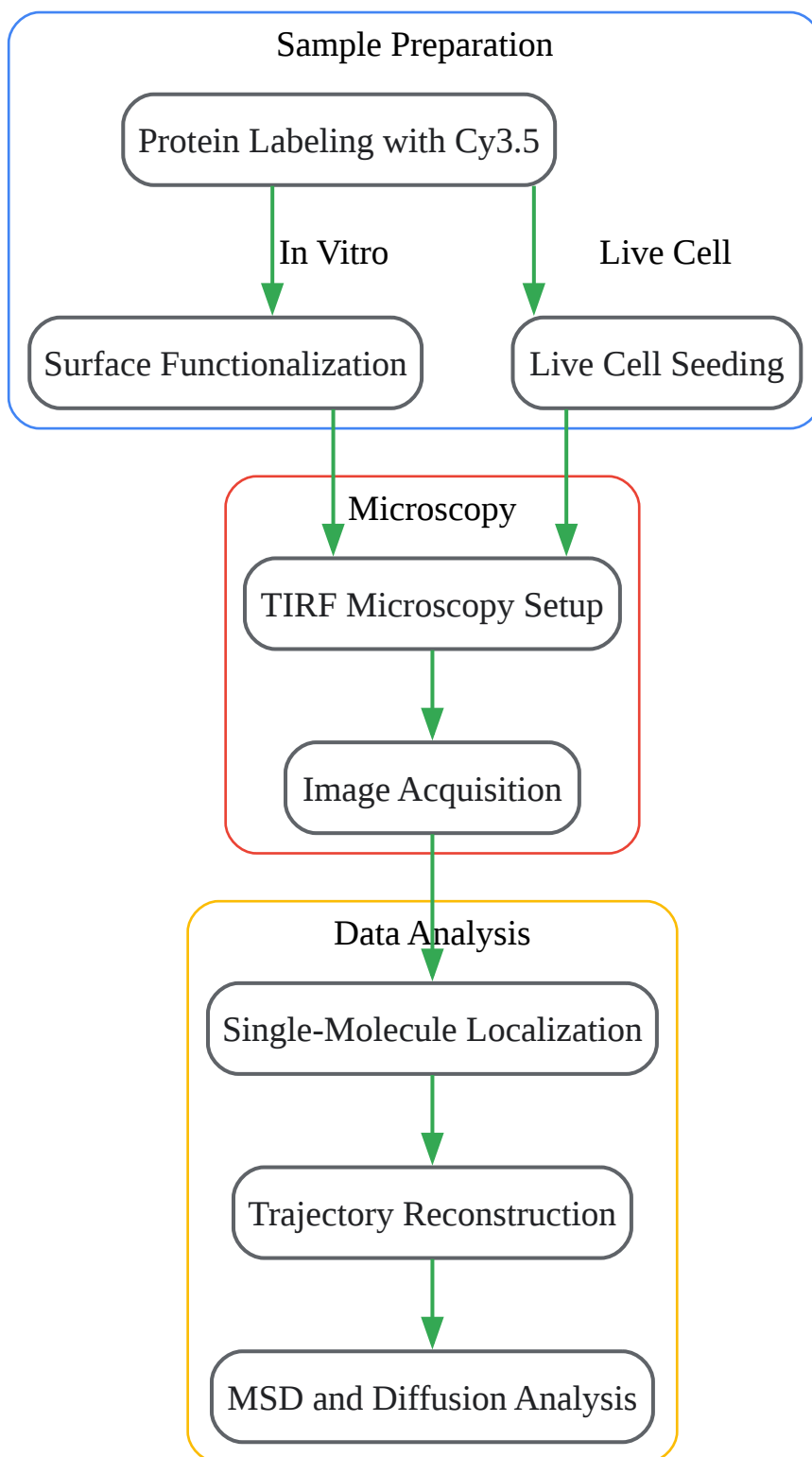
- Once the positions are localized, the next step is to connect the positions of the same molecule across consecutive frames to reconstruct its trajectory. This is often achieved using algorithms that minimize the total displacement of all particles between frames, such as the linear assignment problem (LAP).[\[7\]](#)

3. Analysis of Trajectories:

- From the reconstructed trajectories, various parameters can be calculated to characterize the motion of the molecules:
 - Mean Squared Displacement (MSD): The MSD is a measure of the average distance a molecule travels over time. The shape of the MSD plot can reveal the type of motion (e.g., free diffusion, confined diffusion, or directed motion).[\[8\]](#)
 - Diffusion Coefficient (D): For freely diffusing molecules, the diffusion coefficient can be calculated from the initial slope of the MSD plot.
 - Confinement Analysis: For molecules that are restricted to a specific area, the size of the confinement zone can be determined.

Visualizations

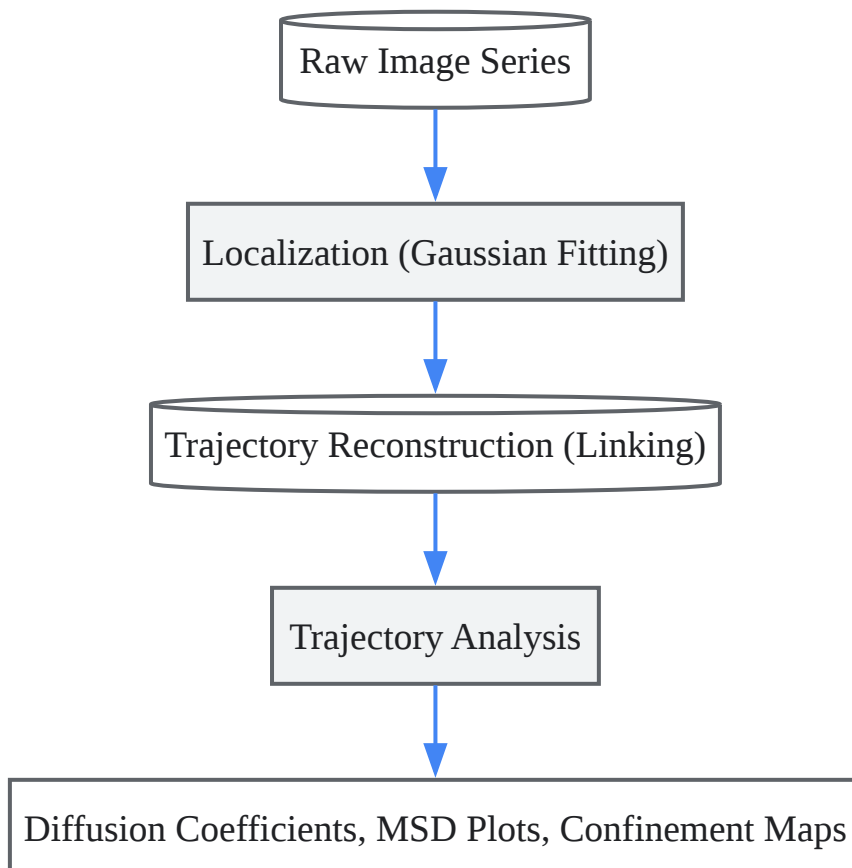
Experimental Workflow for Single-Molecule Tracking



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Caption: Experimental workflow for a single-molecule tracking experiment using **Cy3.5**.

Logical Relationship of Data Analysis Steps



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